3-アミノ安息香酸ブチル

概要

説明

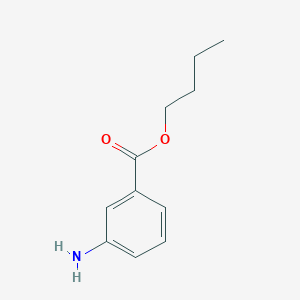

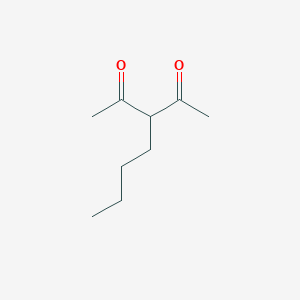

Butyl 3-aminobenzoate, also known as butyl aminobenzoate, is an organic compound that belongs to the family of aromatic amines and is composed of a butyl group attached to an aminobenzoic acid. It is a colorless to pale yellow liquid with a mild, pleasant odor and is miscible in water and alcohol. It is used as a flavor enhancer, preservative, and stabilizer in food and beverages, pharmaceuticals, and cosmetics. It is also used as an intermediate in the synthesis of dyes, drugs, and other organic compounds.

科学的研究の応用

ペプチド合成

3-アミノ安息香酸ブチル: は、直交保護された擬似ペプチドプラットフォームを調製するためのビルディングブロックとしてペプチド合成に使用されます . このアプリケーションは、治療目的または生化学的ツールとして使用できる特定の生物学的活性を有するペプチドの開発に不可欠です。

プロテオミクス研究

プロテオミクス研究において、3-アミノ安息香酸ブチルは特殊製品として機能します。 それは、タンパク質とペプチドの構造、機能、相互作用を研究するために、タンパク質とペプチドの修飾に使用されます . これにより、分子レベルでの複雑な生物学的プロセスを理解するのに役立ちます。

VEGFR-2阻害

この化合物は、血管新生および癌の進行において重要な役割を果たすVEGFR-2(血管内皮増殖因子受容体2)の阻害に潜在的な可能性を示しています。 さまざまな細胞株に対するスクリーニングにより、3-アミノ安息香酸ブチルの誘導体が活性阻害剤として同定され、癌研究と治療戦略に貢献しています .

作用機序

Target of Action

Butyl 3-aminobenzoate, also known as Butamben, is primarily a local anesthetic . Its primary targets are the voltage-gated calcium channels in dorsal root ganglion neurons . These neurons play a crucial role in transmitting sensory information from peripheral tissues towards the brain.

Mode of Action

Butamben acts by inhibiting the voltage-gated calcium channels in dorsal root ganglion neurons . The modification in these channels is thought to cause a disturbance of the channel kinetics acceleration . It is reported as well that butamben is an inhibitor of the sodium channels and a delayed rectifier of potassium currents .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of voltage-gated calcium channels, sodium channels, and potassium currents . This interference can disrupt various biochemical pathways that rely on these channels for signal transmission.

Pharmacokinetics

It is known that due to its very low water solubility, butamben is considered to be suitable only for topical anesthesia . The FDA removed all parenteral butamben products from the market, possibly due to the poor solubility of this drug .

Result of Action

The primary result of Butyl 3-aminobenzoate’s action is the induction of local anesthesia . By inhibiting the function of voltage-gated calcium channels, sodium channels, and potassium currents, it prevents the transmission of nerve impulses, leading to a loss of sensation in the applied area .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Butyl 3-aminobenzoate interacts with various biomolecules in biochemical reactions. It is known to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Cellular Effects

In cellular processes, Butyl 3-aminobenzoate has been found to selectively affect the inactivation of fast sodium currents in cultured rat sensory neurons . This dramatically increases the firing threshold, and in part of the sensory neurons, it blocks the action potential .

Molecular Mechanism

At the molecular level, Butyl 3-aminobenzoate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Temporal Effects in Laboratory Settings

It is known that the compound slowly hydrolyzes when boiled with water .

Metabolic Pathways

Butyl 3-aminobenzoate is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway . In addition to folate metabolism, Butyl 3-aminobenzoate was identified as a coenzyme Q precursor .

特性

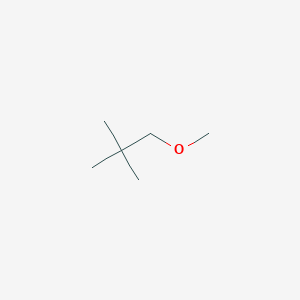

IUPAC Name |

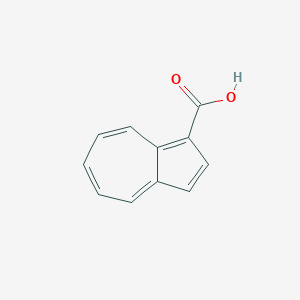

butyl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFJXIVZCGTINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579460 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26218-03-1 | |

| Record name | Butyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does incorporating Butyl 3-aminobenzoate into Polyaniline affect the resulting copolymer's conductivity?

A1: Research indicates that incorporating Butyl 3-aminobenzoate into Polyaniline through copolymerization can influence the electrical conductivity of the resulting material. [, ] The study by Bhavani et al. [] observed that copolymers synthesized with Butyl 3-aminobenzoate displayed lower conductivity compared to copolymers using Ethyl 3-aminobenzoate. This suggests that the size and structure of the alkyl substituent in the aminobenzoate comonomer can impact the charge transport properties within the copolymer.

Q2: What characterization techniques were employed to study the copolymers incorporating Butyl 3-aminobenzoate?

A2: The researchers utilized a variety of techniques to characterize the copolymers containing Butyl 3-aminobenzoate. These include: []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)